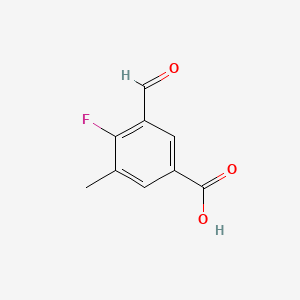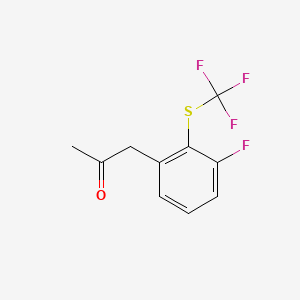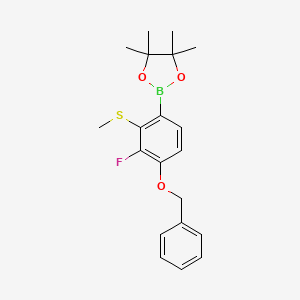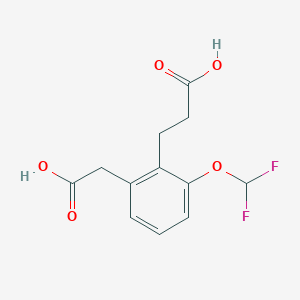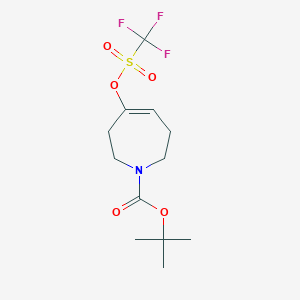
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a complex organic compound that features a trifluoromethylsulfonyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved through radical trifluoromethylation, a process that has been extensively studied and optimized . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted azepine compounds.
Applications De Recherche Scientifique
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and processes.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of (E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethylsilyl trifluoromethanesulfonate
- Trimethylsilyl trifluoromethanesulfonate
- Triethylsilyl trifluoromethanesulfonate
Uniqueness
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is unique due to its specific structure and the presence of the trifluoromethylsulfonyloxy group. This group imparts distinct chemical properties, such as high electronegativity and metabolic stability, making the compound valuable in various applications .
Propriétés
Formule moléculaire |
C12H18F3NO5S |
|---|---|
Poids moléculaire |
345.34 g/mol |
Nom IUPAC |
tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydroazepine-1-carboxylate |
InChI |
InChI=1S/C12H18F3NO5S/c1-11(2,3)20-10(17)16-7-4-5-9(6-8-16)21-22(18,19)12(13,14)15/h5H,4,6-8H2,1-3H3 |
Clé InChI |
QBYBWAWLVQAXGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC=C(CC1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




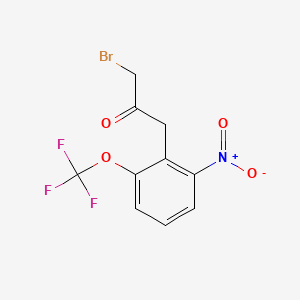

![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)



![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)

